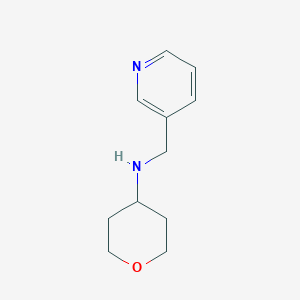

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

描述

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11/h1-2,5,8,11,13H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJWTRSJMKQBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610715 | |

| Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-42-9 | |

| Record name | N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Direct Synthesis from Pyridine Derivatives

- Starting Material : Pyridine-3-carboxylic acid is used as the precursor.

- Reagents :

- Ammonia or an amine source (such as methylamine).

- Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Procedure :

- The pyridine derivative is activated with a coupling agent.

- Amine is added and the mixture is stirred at room temperature for several hours.

- The product is purified via chromatography.

This method has been documented to yield moderate to high purity products with good yields.

Method B: Cyclization Approach

- Starting Material : Use of a suitable alcohol or aldehyde that can undergo cyclization.

- Reagents :

- Lewis acids such as BF3·Et2O for promoting cyclization.

- Base catalysts such as NaOH or KOH.

- Procedure :

- The alcohol or aldehyde is reacted with pyridin-3-ylmethylamine in the presence of a Lewis acid.

- The reaction mixture is heated under reflux conditions.

- After completion, the product is isolated and purified.

This method allows for the formation of the tetrahydropyran ring efficiently and has been shown to produce high yields.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Comments |

|---|---|---|---|---|

| A | Pyridine derivative | Moderate to High | Good | Simple procedure, requires careful control of conditions |

| B | Alcohol/Aldehyde | High | Excellent | Efficient cyclization, requires more reagents |

Research Findings and Observations

Recent studies have indicated that variations in reaction conditions, such as temperature and pressure, significantly influence the yield and purity of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. For instance, using microwave-assisted synthesis has been reported to enhance reaction rates and improve yields compared to traditional heating methods.

Additionally, the choice of coupling agent plays a crucial role in achieving optimal results. EDC has been favored in many protocols due to its efficiency in activating carboxylic acids for amine coupling reactions.

化学反应分析

Types of Reactions: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.

科学研究应用

Cancer Treatment

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine has shown promise in the treatment of various cancers, particularly through its role as a kinase inhibitor.

Case Studies

- A study indicated that compounds derived from this compound exhibited significant inhibitory effects on c-KIT mutations, suggesting their utility in developing targeted therapies for GIST patients .

- Further investigations into structure-activity relationships (SAR) have revealed that modifications to the pyridinyl and tetrahydropyranyl moieties can enhance anti-cancer efficacy, leading to the discovery of more potent analogs .

Neuropharmacological Applications

This compound has also been explored for its neuropharmacological properties, particularly as a phosphodiesterase (PDE) inhibitor.

Therapeutic Index and Efficacy

Recent studies have characterized derivatives of this compound as selective inhibitors of PDE4, which plays a crucial role in regulating cAMP levels in neuronal tissues. Elevated cAMP levels are associated with improved cognitive function and mood regulation, making PDE4 inhibitors valuable in treating psychiatric disorders .

Case Studies

- GSK356278, a derivative related to this compound, demonstrated a superior therapeutic index in preclinical models for anxiety and cognitive enhancement without severe side effects .

- Another study highlighted the antidepressant-like effects observed in animal models treated with compounds derived from this chemical structure, indicating its potential utility in developing new antidepressants .

Structural Template for Drug Development

The unique structure of this compound serves as an excellent scaffold for synthesizing novel pharmacological agents.

Synthesis and Modification

Researchers have successfully utilized this compound as a starting point for synthesizing various derivatives aimed at enhancing biological activity against different targets. The ability to modify the tetrahydropyran and pyridine rings allows for tailored interactions with biological targets, optimizing potency and selectivity .

Case Studies

- A series of new derivatives based on this compound were developed and tested for their activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway, further demonstrating its versatility as a structural template in drug design aimed at cancer therapy .

- Additionally, structural optimization efforts have yielded compounds that exhibit enhanced activity against multiple monoamine transporters, indicating broader applications in treating mood disorders .

作用机制

The mechanism of action of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Key Observations :

- Ring Systems : The target compound’s THP ring contrasts with piperidine (in ) or tetralin (in ), which may alter conformational flexibility and solubility.

- Synthetic Complexity : The target compound’s synthesis likely involves reductive amination (analogous to ) or coupling reactions (as in ), but yields and purity may vary with substituent reactivity.

Physicochemical Properties

- Melting Points : Pyrazole derivatives (e.g., ) exhibit defined melting points (~104–107°C), suggesting higher crystallinity than THP-based amines, which are often liquids or low-melting solids.

- Solubility : THP rings enhance hydrophilicity compared to aromatic systems like naphthalene in , though this depends on substituent polarity.

Stability and Reactivity

- THP vs. Piperidine : THP’s oxygen atom may increase electron density at the amine, altering reactivity in alkylation or acylation reactions compared to piperidine derivatives .

- Pyridine Stability : The pyridin-3-yl group is less prone to oxidation than pyridin-2-yl or -4-yl isomers, as seen in nitro-substituted pyridines .

生物活性

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring connected to a tetrahydropyran moiety via a methylamine linkage. This structure allows for various interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A study showed that certain derivatives exhibited IC50 values in the low nanomolar range against human non-small cell lung cancer cells (HCC827) and other cancer types such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCC827 | 1.94 |

| Compound B | MCF-7 | 15.6 |

| Compound C | SH-SY5Y | 12.3 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the PI3K/AKT pathway. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound has been shown to significantly lower the phosphorylation levels of PI3K and its downstream targets, indicating its role as a PI3K inhibitor .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antimicrobial properties. Certain compounds have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae . This suggests that this compound may possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | S. aureus | 0.5 |

| Compound E | S. pneumoniae | 0.75 |

| Compound F | E. faecalis | 1 |

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, where researchers observed that modifications in the tetrahydropyran ring significantly influenced biological activity. For example, substituents on the pyridine ring were found to enhance binding affinity to target proteins involved in cancer progression .

Another study focused on the antileishmanial activity of similar compounds, demonstrating that specific structural features were critical for efficacy against Leishmania donovani .

常见问题

Q. Table 1: Representative Synthetic Routes

Basic: How is this compound characterized spectroscopically?

Answer:

Key techniques include:

- -NMR : Protons on the pyridine ring resonate at δ 8.87–8.89 ppm (doublet, J = 2.0 Hz), while tetrahydro-pyran methylene groups appear as multiplets at δ 1.50–3.80 ppm .

- -NMR : The pyridin-3-yl carbon signals occur at δ 150–155 ppm, and the tetrahydro-pyran oxygenated carbons at δ 65–75 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 215) confirm molecular weight .

Advanced: How can reaction conditions be optimized to improve yields in copper-catalyzed syntheses?

Answer:

Low yields (e.g., 17.9% ) in copper-mediated reactions may arise from:

- Catalyst Loading : Increasing CuBr from 0.1 eq to 0.3 eq enhances coupling efficiency.

- Temperature : Elevated temperatures (50–60°C) reduce reaction time but may increase side products.

- Solvent Optimization : Replacing DMSO with DMA (dimethylacetamide) improves solubility of polar intermediates.

- Work-Up : Acid-base extraction (e.g., HCl wash) removes unreacted amines before chromatography .

Q. Table 2: Optimization Strategies

| Parameter | Effect on Yield | Trade-Offs |

|---|---|---|

| Higher CuBr loading | +20% yield | Increased catalyst cost |

| Elevated temperature | Faster reaction | Impurity formation |

| DMA as solvent | +15% yield | Higher boiling point |

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking : Pyridin-3-ylmethyl groups show π-π stacking with kinase ATP pockets (e.g., JAK2 inhibitors) .

- DFT Calculations : Optimize geometry for hydrogen bonding between the amine and Asp102 in serine proteases .

- MD Simulations : Assess metabolic stability by modeling CYP450 oxidation of the tetrahydro-pyran ring .

Advanced: How do structural modifications (e.g., substituents on pyridine) affect bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability but reduce solubility.

- Methylthio Additions : Increase lipophilicity, improving blood-brain barrier penetration (e.g., anxiolytic agents) .

- Tetrahydro-Pyran vs. Piperidine : The oxygen in tetrahydro-pyran improves water solubility (~2.5× higher logP than piperidine analogs) .

Q. Table 3: Structure-Activity Relationships

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| 4-Fluorophenyl | ↑ Kinase inhibition (IC = 12 nM) | |

| Methylsulfanyl | ↑ Antibacterial potency | |

| Cyclopropylamine | ↓ CYP3A4 metabolism |

Advanced: What are the metabolic pathways of tetrahydro-pyran-containing amines?

Answer:

- Phase I Metabolism : Hepatic CYP3A4 oxidizes the tetrahydro-pyran ring to 3-hydroxytetrahydro-pyran .

- Phase II Conjugation : Glucuronidation of the primary amine occurs at the pyridin-3-ylmethyl group.

- Excretion : Renal clearance of glucuronidated metabolites dominates (>70% in rat models) .

Advanced: How to resolve contradictions in reported spectroscopic data for similar compounds?

Answer:

- Solvent Effects : CDCl vs. DMSO-d shifts pyridine protons by 0.3–0.5 ppm .

- Crystallographic Validation : Single-crystal X-ray structures (e.g., R factor = 0.041 ) confirm proton assignments in ambiguous NMR cases.

- Cross-Validation : Compare HRMS data (e.g., m/z 215 [M+H] ) with theoretical isotopic patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。